(4-fluoro-3-methylphenyl)methanesulfonyl chloride
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Overview
Description
(4-Fluoro-3-methylphenyl)methanesulfonyl chloride: is a chemical compound characterized by its molecular structure, which includes a fluorine atom, a methyl group, and a methanesulfonyl chloride group attached to a phenyl ring. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-fluoro-3-methylphenyl)methanesulfonyl chloride typically involves the chlorosulfonation of 4-fluoro-3-methylphenol. The reaction conditions include the use of chlorosulfonic acid under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactions, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity.
Chemical Reactions Analysis
(4-Fluoro-3-methylphenyl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions may lead to the formation of the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols are typically employed, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Sulfonic acids and sulfonyl chlorides.
Reduction: Amines.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
(4-Fluoro-3-methylphenyl)methanesulfonyl chloride: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of various therapeutic agents and diagnostic tools.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
(4-Fluoro-3-methylphenyl)methanesulfonyl chloride: is similar to other sulfonyl chloride compounds, such as benzene sulfonyl chloride and toluene sulfonyl chloride . its unique fluorine and methyl substituents impart distinct chemical properties that differentiate it from these compounds. The presence of the fluorine atom, in particular, enhances its reactivity and stability.
Comparison with Similar Compounds
Benzene sulfonyl chloride
Toluene sulfonyl chloride
4-fluorobenzenesulfonyl chloride
3-methylbenzenesulfonyl chloride
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Properties
CAS No. |
1251274-90-4 |
---|---|
Molecular Formula |
C8H8ClFO2S |
Molecular Weight |
222.66 g/mol |
IUPAC Name |
(4-fluoro-3-methylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8ClFO2S/c1-6-4-7(2-3-8(6)10)5-13(9,11)12/h2-4H,5H2,1H3 |
InChI Key |
GHFDPRAAKDNRKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CS(=O)(=O)Cl)F |
Purity |
95 |
Origin of Product |
United States |
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